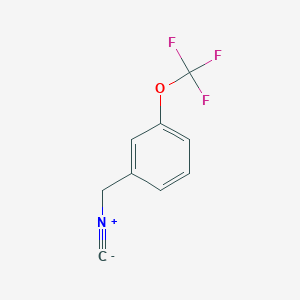

1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H6F3NO |

|---|---|

Molecular Weight |

201.14 g/mol |

IUPAC Name |

1-(isocyanomethyl)-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C9H6F3NO/c1-13-6-7-3-2-4-8(5-7)14-9(10,11)12/h2-5H,6H2 |

InChI Key |

ATJLIOKOHJONGO-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]CC1=CC(=CC=C1)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

"1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene" safety and handling

An In-depth Technical Guide to the Safe Handling of 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. By detailing the toxicological profile, proper handling and storage, emergency response, and disposal methods, this guide serves as an indispensable resource for the safe and effective utilization of this compound in a research environment.

Introduction and Hazard Overview

1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene is a specialized organic compound utilized in various research and development applications. Due to the presence of the highly reactive isocyanate functional group, this compound presents significant health and safety risks if not handled correctly. Isocyanates are known respiratory and skin sensitizers, and can be toxic upon inhalation.[1][2][3] The trifluoromethoxy group may also contribute to the compound's toxicological profile.

This guide is structured to provide a thorough understanding of these hazards and the necessary precautions to mitigate them. The following sections will delve into detailed protocols for personal protective equipment, first aid, spill management, and waste disposal.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene is anticipated to have the following hazard classifications. These are inferred from structurally similar compounds, such as 3-(Trifluoromethyl)phenyl isocyanate.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled.[2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[2][3] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[4] |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[3] |

Signal Word: Danger

GHS Pictograms:

Exposure Controls and Personal Protective Equipment (PPE)

The cornerstone of safely handling 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene is the consistent and correct use of Personal Protective Equipment (PPE). The following PPE is mandatory when working with this compound:

-

Respiratory Protection: A full-face respirator with an organic vapor cartridge is required when handling this compound, especially when there is a risk of generating aerosols or vapors.[2]

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[5]

-

Skin Protection:

-

Ventilation: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5][7]

Logical Flow for Donning PPE

Caption: Sequential workflow for donning appropriate PPE.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately.[7][8] If breathing is difficult or has stopped, provide artificial respiration.[7][8] Seek immediate medical attention.[7][8] |

| Skin Contact | Immediately remove all contaminated clothing.[2][7] Flush the affected skin with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[7] Seek immediate medical attention.[7][8] |

Handling and Storage

Proper handling and storage are paramount to preventing accidental exposure and maintaining the stability of the compound.

Handling Procedures:

-

Always handle this compound within a certified chemical fume hood.[2][5][7]

-

Use spark-proof tools and explosion-proof equipment.

-

Ground and bond containers when transferring material to prevent static discharge.[6][9]

-

Do not breathe vapors or mists.

Storage Requirements:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials such as acids, water, strong oxidizing agents, strong bases, alcohols, and amines.

-

The compound is moisture-sensitive; store under an inert atmosphere.

-

Store in a locked cabinet or other secure area.[2]

Accidental Release and Spill Management

In the event of a spill, a calm and methodical response is essential to ensure safety.

Emergency Response Workflow for Spills

Caption: Step-by-step emergency response for a chemical spill.

Spill Containment and Cleanup:

-

Evacuate: Immediately evacuate the area and alert others.[7][9]

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames from the vicinity of the spill.[3][5][10]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2][7]

-

Contain: Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[8][10] Do not use combustible materials like sawdust.

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a tightly sealed container for disposal.[10]

-

Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]

Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions but is sensitive to moisture.

-

Reactivity: It is incompatible with strong acids, water, strong oxidizing agents, strong bases, alcohols, and amines.

-

Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide, and gaseous hydrogen fluoride (HF).

Toxicological Information

The toxicological properties of 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene have not been fully investigated. However, based on data from structurally similar compounds, the following effects are anticipated:

-

Acute Toxicity: Expected to be fatal if inhaled and harmful if swallowed or in contact with skin.[1][2]

-

Sensitization: A potent respiratory and skin sensitizer.[1][2][3] Exposure can lead to allergic reactions, asthma-like symptoms, and breathing difficulties, which may be delayed.

-

Irritation: Causes severe skin and eye irritation, and may cause respiratory tract irritation.[1][3]

Disposal Considerations

All waste materials containing 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene must be treated as hazardous waste.

-

Waste Containers: Collect waste in clearly labeled, tightly sealed containers.

-

Disposal Method: Dispose of waste through a licensed hazardous waste disposal company.[5] Do not dispose of down the drain or in regular trash.

References

- Standard Operating Procedure (SOP). (2013, August 23). Spill and Accident Procedures.

- Thermo Fisher Scientific. (2012, May 1).

- Sigma-Aldrich. (2025, June 24).

-

PubChem. (n.d.). 1-Isocyanato-3-(trifluoromethoxy)benzene. Retrieved from [Link]

- ECHA CHEM. (2024, July 5).

- SAFETY D

- Chevron Phillips Chemical. (n.d.).

- 1,3-Bis(trifluoromethyl)benzene. (n.d.).

- Cole-Parmer. (2004, October 5). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%.

- AK Scientific, Inc. (n.d.). 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene.

-

PubChem. (n.d.). 3-(Trifluoromethyl)phenyl isocyanate. Retrieved from [Link]

- Synquest Labs. (n.d.). (Trifluoromethoxy)benzene.

- TCI Chemicals. (n.d.).

- SAFETY D

- SAFETY D

- BASF. (2023, August 15).

-

NIST WebBook. (n.d.). Benzene, 1-isocyanato-3-(trifluoromethyl)-. Retrieved from [Link]

- TCI Chemicals. (2025, January 31).

-

PubChemLite. (n.d.). 1-(isocyanatomethyl)-3-(trifluoromethyl)benzene (C9H6F3NO). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-isocyanato-3-(trifluoromethyl)-. Retrieved from [Link]

- ResearchGate. (2025, August 6).

Sources

- 1. 1-Isocyanato-3-(trifluoromethoxy)benzene | C8H4F3NO2 | CID 20067555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. 3-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ECHA CHEM [chem.echa.europa.eu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cpchem.com [cpchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols: The Ugi Multicomponent Reaction Utilizing 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene

Abstract

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, enabling the rapid, one-pot synthesis of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2][3] This application note provides a detailed protocol for employing 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene as the isocyanide component in the Ugi reaction. The inclusion of the trifluoromethoxy (-OCF₃) group offers a strategic advantage in medicinal chemistry and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity of the resulting molecules. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic tool for the creation of novel chemical entities.

Introduction to the Ugi Reaction

First reported by Ivar Karl Ugi in 1959, the Ugi reaction is a highly efficient and atom-economical process that generates a diverse array of peptide-like structures in a single synthetic operation.[1][4] The reaction's convergence of four distinct starting materials to form a single product with the concomitant formation of two new bonds makes it an invaluable tool for the construction of chemical libraries for drug discovery and high-throughput screening.[1][5][6] The reaction is typically exothermic and often proceeds to completion within minutes to hours at room temperature, driven by an irreversible Mumm rearrangement.[1]

The use of fluorinated building blocks, such as 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene, in the Ugi reaction is of particular interest. The trifluoromethoxy group can significantly modulate the physicochemical properties of the final product, a critical consideration in the design of bioactive compounds.

Reaction Mechanism

The generally accepted mechanism of the Ugi reaction is a sequence of reversible and irreversible steps that culminate in the formation of the stable bis-amide product.[1][4]

-

Imine/Iminium Ion Formation: The reaction commences with the condensation of the amine and the aldehyde (or ketone) to form an imine, which exists in equilibrium with its protonated form, the iminium ion.[1][4]

-

Nucleophilic Attack by the Isocyanide: The terminal carbon of the isocyanide acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step leads to the formation of a nitrilium ion intermediate.[1]

-

Addition of the Carboxylate: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl-isoamide intermediate.[1]

-

Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer, known as the Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen atom, yielding the thermodynamically stable α-acylamino amide product.[1] This irreversible step is the primary driving force for the entire reaction sequence.[1]

Ugi Reaction Workflow

Caption: General workflow for a typical Ugi four-component reaction.

Experimental Protocol

This section provides a detailed, step-by-step protocol for a representative Ugi reaction using 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity (M) | Amount (mmol) | Volume/Mass |

| Benzaldehyde | 100-52-7 | 106.12 | - | 1.0 | 106 mg |

| Benzylamine | 100-46-9 | 107.15 | - | 1.0 | 107 mg |

| Acetic Acid | 64-19-7 | 60.05 | - | 1.0 | 60 mg |

| 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene | (Not specified) | 201.14 | - | 1.0 | 201 mg |

| Methanol (MeOH) | 67-56-1 | 32.04 | - | - | 5.0 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | - | As needed |

| Brine (saturated NaCl solution) | - | - | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | As needed |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - | As needed |

| Hexanes | 110-54-3 | 86.18 | - | - | As needed |

Step-by-Step Procedure

-

Reactant Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg), benzylamine (1.0 mmol, 107 mg), and acetic acid (1.0 mmol, 60 mg).

-

Solvent Addition: Add 5.0 mL of methanol to the flask.

-

Stirring and Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Isocyanide Addition: To the stirring solution, add 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene (1.0 mmol, 201 mg) dropwise. Caution: Isocyanides are malodorous and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: The reaction is typically exothermic. Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (20 mL).

-

Transfer the organic solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted carboxylic acid.[7]

-

Wash the organic layer with brine (15 mL).[7]

-

Dry the organic layer over anhydrous sodium sulfate.[7]

-

-

Purification:

Data Interpretation and Expected Results

The Ugi reaction is known for its generally high yields, especially when high concentrations of reactants are used.[1] The yield of the desired product will depend on the specific substrates used. The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time or gently heat the reaction mixture. Ensure the purity of the starting materials. |

| Side reactions. | The order of addition of reagents can sometimes influence the outcome. Try pre-forming the imine before adding the isocyanide and carboxylic acid. | |

| Difficult Purification | Complex reaction mixture. | Optimize the reaction conditions (solvent, temperature, concentration) to minimize side products. |

| Product is highly polar or non-polar. | Adjust the eluent system for column chromatography accordingly. |

Conclusion

The Ugi four-component reaction is a robust and versatile method for the synthesis of complex molecules from simple starting materials. The use of 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene as a building block provides a direct route to novel compounds with potential applications in drug discovery and materials science. The protocol outlined in this application note serves as a reliable starting point for researchers to explore the vast chemical space accessible through this powerful multicomponent reaction.

Ugi Reaction Mechanism Diagram

Caption: The mechanistic pathway of the Ugi four-component reaction.

References

-

Ugi reaction - Wikipedia. Available at: [Link]

-

L. F. T. Nova, et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. Available at: [Link]

-

Ugi Reaction - Organic Chemistry Portal. Available at: [Link]

-

Ugi Reaction | PPTX. Available at: [Link]

-

J. C. S. da Silva, et al. (2021). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Revista Virtual de Química. Available at: [Link]

-

S. M. M. S. V. Kumar, et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters. Available at: [Link]

-

A. A. G. G. D’hooge, et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at: [Link]

-

Ugi Multicomponent Reaction - Organic Syntheses Procedure. Available at: [Link]

-

Amine compounds used in the Ugi reaction for the solid-phase combinatorial library. Available at: [Link]

-

V. V. S. V. de la Torre, et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Performing the Ugi Reaction - YouTube. Available at: [Link]

-

The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications - Illinois Chemistry. Available at: [Link]

-

Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI. Available at: [Link]

-

Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC. Available at: [Link]

Sources

- 1. Ugi reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ugi Reaction | PPTX [slideshare.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. sciepub.com [sciepub.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene in Drug Discovery

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The compound 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene emerges as a uniquely valuable reagent, synergistically combining two critical features for medicinal chemistry: the versatile isocyanide functional group and the advantageous trifluoromethoxy substituent.

The isocyanide moiety is a cornerstone of multicomponent reactions (MCRs), most notably the Ugi four-component reaction (U-4CR).[1][2][3] MCRs offer a powerful and efficient pathway to generate vast libraries of structurally diverse, drug-like molecules from simple starting materials in a single synthetic operation. This rapid access to chemical complexity is invaluable for hit identification and lead optimization campaigns.

Simultaneously, the trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, imparts a range of beneficial physicochemical properties to a parent molecule.[4] These include enhanced metabolic stability, increased lipophilicity (which can improve membrane permeability), and altered electronic properties that can modulate target binding affinity.[4][5] The strategic placement of the trifluoromethoxy group on the benzene ring of this building block allows for the introduction of these desirable properties into the final products of the MCRs in which it participates.

These application notes will provide a detailed overview of the utility of 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene in drug discovery, with a focus on its application in the Ugi reaction for the synthesis of novel compound libraries. A comprehensive, step-by-step protocol for a representative Ugi reaction is also provided.

Core Application: Library Synthesis via the Ugi Four-Component Reaction

The primary and most powerful application of 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene is as a key reactant in the Ugi four-component reaction (U-4CR). The U-4CR is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[1][6] This reaction is prized for its high atom economy, broad substrate scope, and the generation of complex, peptide-like structures.[2][6]

By employing 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene as the isocyanide component, researchers can systematically generate large libraries of novel compounds, each bearing the advantageous 3-(trifluoromethoxy)benzyl moiety. These libraries can then be screened against a wide array of biological targets to identify new hit compounds.

Workflow for Ugi-based Library Synthesis

Caption: High-throughput synthesis workflow using the Ugi reaction.

Advantages of Incorporating the 3-(Trifluoromethoxy)benzyl Moiety

| Physicochemical Property | Rationale and Impact on Drug Discovery |

| Metabolic Stability | The trifluoromethoxy group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.[4] |

| Lipophilicity | The -OCF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4] |

| Binding Interactions | The strong electron-withdrawing nature of the -OCF3 group can alter the electronics of the aromatic ring, potentially leading to new and favorable interactions with the target protein.[4] |

| Conformational Effects | The steric bulk of the trifluoromethoxy group can influence the preferred conformation of the molecule, which can be beneficial for optimizing binding to a target. |

Experimental Protocol: Synthesis of a Representative α-Acylamino Amide via Ugi Reaction

This protocol describes a representative Ugi four-component reaction using 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene, benzaldehyde, aniline, and acetic acid.

Materials and Reagents

-

1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene

-

Benzaldehyde

-

Aniline

-

Glacial Acetic Acid

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Reaction Scheme

Caption: General scheme for the Ugi four-component reaction.

Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methanol (20 mL).

-

Addition of Reactants: Sequentially add benzaldehyde (1.0 mmol, 1.0 eq), aniline (1.0 mmol, 1.0 eq), and acetic acid (1.0 mmol, 1.0 eq) to the stirring methanol.

-

Addition of Isocyanide: Add 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene (1.0 mmol, 1.0 eq) to the reaction mixture. Note: The addition of the isocyanide is often exothermic.[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup - Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting residue in dichloromethane (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to afford the pure α-acylamino amide.

Safety Precautions

-

Isocyanides are known for their pungent and unpleasant odor and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene is a highly valuable and versatile building block for drug discovery. Its primary application in the Ugi four-component reaction provides a rapid and efficient means to generate large libraries of structurally complex molecules. The incorporation of the 3-(trifluoromethoxy)benzyl moiety introduces desirable physicochemical properties that can lead to improved pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The protocols and workflows outlined in these notes are intended to serve as a guide for researchers and scientists in the pharmaceutical industry to leverage the potential of this powerful reagent in their drug discovery programs.

References

-

Ugi reaction - Wikipedia. [Link]

-

Dömling, A. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 50-86 (2014). [Link]

-

Ugi Multicomponent Reaction - Organic Syntheses. Organic Syntheses, 94, 54-65 (2017). [Link]

-

1-(isocyanatomethyl)-3-(trifluoromethyl)benzene (C9H6F3NO) - PubChemLite. [Link]

-

de la Torre, J. G., et al. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. Molecules, 25(3), 626 (2020). [Link]

-

Shaaban, S., et al. Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1645 (2023). [Link]

-

General operational procedure for synthesis. [Link]

-

1-Isocyanato-3,5-bis(trifluoromethyl)benzene - PubChem. [Link]

-

Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. [Link]

-

Benzene, 1-isocyanato-3-(trifluoromethyl)- - NIST WebBook. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]

-

Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PubMed. [Link]

-

Study on the Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis with Bis (Trichloromethyl) Carbonate - SciSpace. [Link]

-

Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones - MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [Link]

- Multi-substituted benzene compound having biological activity, preparation method therefor, and application thereof - Google P

-

New tricks of well-known aminoazoles in isocyanide-based multicomponent reactions and antibacterial activity of the compounds synthesized - Beilstein Journals. [Link]

-

Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones - MDPI. [Link]

-

RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - MDPI. [Link]

-

A “building block triangle” representing building blocks for medicinal chemistry. - ResearchGate. [Link]

-

Table 27.9 from Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry | Semantic Scholar. [Link]

-

Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production - Journal of Biochemical Technology. [Link]

Sources

- 1. Ugi reaction - Wikipedia [en.wikipedia.org]

- 2. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 3. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Experimental setup for Passerini reaction with "1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene"

Application Notes & Protocols

Topic: Experimental Setup for the Passerini Reaction with 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Passerini reaction, a cornerstone of multicomponent reaction (MCR) chemistry, offers a highly efficient, one-pot synthesis of α-acyloxy amides from an isocyanide, a carbonyl compound, and a carboxylic acid.[1][2][3] This three-component reaction is celebrated for its high atom economy and its ability to rapidly generate molecular complexity from simple starting materials, making it invaluable in combinatorial chemistry and pharmaceutical research.[1][2] This guide provides a detailed experimental protocol for utilizing 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene , a fluorinated aromatic isocyanide, in the Passerini reaction. The inclusion of the trifluoromethoxy (-OCF₃) group is of particular interest in drug discovery, as it can significantly modulate physicochemical properties such as lipophilicity and metabolic stability. This document offers a comprehensive walkthrough of the reaction mechanism, a step-by-step laboratory protocol, safety considerations, and expert insights into the experimental choices.

The Passerini Reaction: Mechanism and Rationale

First reported by Mario Passerini in 1921, this reaction typically involves the combination of an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide.[2][4] The reaction's mechanism can vary with solvent polarity, but in the aprotic, non-polar solvents typically employed for optimal results, it is believed to proceed through a concerted, non-ionic pathway.[2][5][6]

Mechanism Deep Dive: The reaction is understood to initiate with the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound. This complexation enhances the electrophilicity of the carbonyl carbon. The isocyanide then undergoes a nucleophilic attack on this activated carbonyl carbon. This trimolecular interaction is believed to pass through a cyclic transition state.[5][6] The resulting intermediate subsequently undergoes an irreversible intramolecular acyl transfer, known as a Mumm rearrangement, to furnish the stable α-acyloxy amide product.[1][2] This concerted pathway explains why the reaction proceeds rapidly at high concentrations in aprotic solvents like dichloromethane or tetrahydrofuran.[5][6]

Caption: Generalized mechanism of the Passerini reaction.

Safety First: Handling Isocyanides

Isocyanides are known for their potent, unpleasant odors and are toxic.[7] All manipulations involving 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene and other isocyanides must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or butyl rubber), a lab coat, and safety goggles.[8][9] For operations with a higher risk of aerosol generation, a full-face shield may be appropriate.

-

Engineering Controls: A properly functioning fume hood is mandatory.[8]

-

Waste Disposal: Needles and syringes used to transfer isocyanides should be immediately rinsed with a suitable solvent (e.g., acetone) and disposed of in a designated sharps container.[7] All chemical waste should be collected in appropriately labeled containers for hazardous waste disposal.

-

Hygiene: Wash hands thoroughly after handling these chemicals and before leaving the laboratory.[10][11]

Detailed Experimental Protocol

This protocol describes a general procedure for the Passerini reaction between 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene, a representative aldehyde (benzaldehyde), and a carboxylic acid (acetic acid). This can be adapted for other substrates.

Materials and Reagents

| Reagent/Material | Purpose |

| 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene | Isocyanide component |

| Benzaldehyde | Carbonyl component |

| Glacial Acetic Acid | Carboxylic acid component |

| Dichloromethane (DCM), anhydrous | Reaction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Aqueous wash (neutralizes acid) |

| Brine (saturated NaCl solution) | Aqueous wash (removes water) |

| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying agent |

| Silica Gel (for column chromatography) | Stationary phase for purification |

| Ethyl Acetate & Hexanes | Mobile phase for purification |

| Round-bottom flask with magnetic stir bar | Reaction vessel |

| Syringes and needles | Reagent transfer |

| Separatory funnel | Workup |

| Rotary evaporator | Solvent removal |

Step-by-Step Procedure

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene (1.0 mmol, 1.0 equiv) .

-

Dissolve the isocyanide in anhydrous dichloromethane (approx. 0.2–0.5 M concentration, e.g., 3-5 mL).

-

Via syringe, add benzaldehyde (1.2 mmol, 1.2 equiv) to the stirred solution.

-

Finally, add glacial acetic acid (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe.[12]

Reaction Execution: 5. Stir the reaction mixture vigorously at room temperature. 6. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12 to 48 hours, depending on the specific substrates.[13]

Workup and Purification: 7. Upon completion, dilute the reaction mixture with an additional 10-15 mL of dichloromethane. 8. Transfer the solution to a separatory funnel and wash it sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).[12] This removes unreacted acid and water-soluble components. 9. Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. 10. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. 11. Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure α-acyloxy amide product.[12]

Visualization and Data Summary

Experimental Workflow

Caption: High-level workflow for the Passerini reaction.

Quantitative Data Summary

| Component | Molar Eq. | Amount (for 1 mmol scale) | Role |

| 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene | 1.0 | 217.17 mg (1.0 mmol) | Isocyanide |

| Benzaldehyde | 1.2 | 127.34 mg (122 µL) | Carbonyl |

| Glacial Acetic Acid | 1.2 | 72.06 mg (69 µL) | Carboxylic Acid |

| Anhydrous Dichloromethane (DCM) | - | 3 - 5 mL | Solvent |

| Reaction Time | - | 12 - 48 hours | - |

| Temperature | - | Room Temperature | - |

| Expected Yield | - | 60 - 90% (Typical) | - |

Expertise & Experience: The "Why" Behind the Protocol

-

Choice of Solvent: The Passerini reaction is significantly faster in aprotic, non-polar solvents.[6] Dichloromethane (DCM) is an excellent choice as it is relatively inert, effectively solubilizes the reactants, and is easily removed during workup. Polar protic solvents like methanol can favor the related Ugi reaction if an amine is present as an impurity or component.[14][15]

-

Concentration: The reaction kinetics are third-order (first order in each reactant), and the proposed mechanism involves a trimolecular transition state.[2][7] Therefore, running the reaction at a higher concentration (e.g., 0.2 M to 0.5 M) increases the frequency of these encounters and accelerates the reaction rate.[5]

-

Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the generally more available and easily removable aldehyde and carboxylic acid components is used. This ensures the complete consumption of the more valuable or synthetically complex isocyanide, maximizing the yield based on the limiting reagent.

-

Aqueous Workup: The wash with saturated sodium bicarbonate is a critical step. It quenches the reaction and removes the excess carboxylic acid, which could otherwise complicate the subsequent purification by column chromatography. The brine wash aids in the removal of residual water from the organic phase before drying.

-

The Role of the -OCF₃ Group: The trifluoromethoxy group is strongly electron-withdrawing. While this electronic effect can influence the nucleophilicity of the isocyanide, the Passerini reaction is generally tolerant of a wide range of functional groups.[2] The primary value of this substituent lies in its contribution to the final product's properties, often enhancing metabolic stability and membrane permeability, which are highly desirable traits in drug candidates.

References

-

Passerini reaction - Wikipedia. [Link]

-

Passerini Reaction Mechanism, Examples, and Applications - Chemistry Notes. (2022, February 26). [Link]

-

Passerini Reaction - Organic Chemistry Portal. [Link]

-

Banfi, L., Basso, A., Moni, L., & Riva, R. (2014). The 100 facets of the Passerini reaction. PMC. [Link]

- Passerini reaction.docx(54.3 KB).

-

Kazemizadeh, A. R., & Ramazani, A. (2012). Synthetic Applications of Passerini Reaction. Ingenta Connect. [Link]

-

Wahby, Y., Abdel-Hamid, H., & Ayoup, M. S. (2022). Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications. New Journal of Chemistry. [Link]

-

Kazemizadeh, A. R., & Ramazani, A. (2012). Synthetic Applications of Passerini Reaction. Bentham Science Publishers. [Link]

-

Banfi, L., Basso, A., Moni, L., & Riva, R. (2014). The 100 facets of the Passerini reaction. Chemical Science. [Link]

-

GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. [Link]

-

Dömling, A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? PMC. [Link]

-

Isocyanates: Working Safely - CDPH - CA.gov. [Link]

-

5 Ways to Protect Yourself From Isocyanate Exposure - Lakeland Industries. [Link]

-

Dömling, A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? The Journal of Organic Chemistry. [Link]

-

Isocyanates - Health and Safety Authority (HSA). [Link]

-

Costa, B., et al. (2024). Accessing Promising Passerini Adducts in Anticancer Drug Design. MDPI. [Link]

-

The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications - Illinois Chemistry. (2007, February 19). [Link]

-

Isocyanate Exposure, Reaction and Protection – Quick Tips - BHHC Safety Center. [Link]

-

Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. Bentham Science Publishers. [Link]

-

Green Passerini Reaction Lab: Organic Chemistry Experiment - Studylib. [Link]

-

Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC. (2024, July 30). [Link]

-

Passerini reaction | PPTX - Slideshare. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Passerini reaction - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Passerini reaction | PPTX [slideshare.net]

- 5. Passerini Reaction [organic-chemistry.org]

- 6. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [open.bu.edu]

- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 9. bhhcsafetycenter.com [bhhcsafetycenter.com]

- 10. lakeland.com [lakeland.com]

- 11. hsa.ie [hsa.ie]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

Troubleshooting & Optimization

Navigating Catalyst Selection for Reactions with 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene. This guide is designed to provide you, as a senior application scientist, with in-depth technical guidance and troubleshooting strategies for selecting the optimal catalyst for reactions involving this electron-deficient isocyanide. The unique electronic properties of the trifluoromethoxy group present specific challenges and opportunities in reaction design and execution. This resource, presented in a flexible question-and-answer format, will help you navigate these complexities to achieve successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: How does the 3-(trifluoromethoxy)phenyl group affect the reactivity of the isocyanide moiety?

The 3-(trifluoromethoxy)phenyl group significantly influences the electronic properties of the isocyanide. The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group, which has two main consequences for the isocyanide's reactivity:

-

Reduced Nucleophilicity: The electron-withdrawing nature of the substituent decreases the electron density on the isocyanide carbon, making it a weaker nucleophile compared to electron-rich or alkyl isocyanides. This can lead to slower reaction rates in traditional multicomponent reactions like the Ugi and Passerini reactions.

-

Enhanced π-Acceptor Properties: The electron-deficient aromatic system enhances the π-acceptor (or π-acidic) character of the isocyanide ligand. This property is particularly relevant in organometallic catalysis, where the isocyanide coordinates to a metal center. A stronger π-acceptor can stabilize low-valent metal complexes and influence the kinetics and selectivity of catalytic cycles.[1]

Q2: What are the primary challenges I might face when using 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene in common reactions?

Researchers may encounter several challenges when working with this substrate:

-

Low Reactivity in Multicomponent Reactions (MCRs): In reactions like the Ugi and Passerini, which rely on the nucleophilic character of the isocyanide, 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene may exhibit sluggish reactivity, leading to low yields or incomplete conversions.[2]

-

Catalyst Inhibition/Deactivation: In palladium-catalyzed cross-coupling reactions, the strong coordination of the electron-deficient isocyanide to the metal center can sometimes lead to catalyst inhibition or the formation of stable off-cycle complexes, slowing down or halting the catalytic turnover.

-

Side Reactions: Like many isocyanides, this compound can be prone to polymerization, especially under acidic conditions or at elevated temperatures. The electron-withdrawing group might influence the propensity for this side reaction.

-

Difficulty in Product Isolation: The polarity and potential for side products can sometimes complicate the purification of the desired compounds.

Q3: Which general classes of catalysts are most promising for reactions involving this isocyanide?

Given the electronic properties of 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene, the following classes of catalysts are promising starting points for investigation:

-

Lewis Acids: For multicomponent reactions, Lewis acids can activate the carbonyl or imine component, making them more susceptible to attack by the less nucleophilic isocyanide.[3][4]

-

Palladium Catalysts: For cross-coupling and insertion reactions, palladium complexes are widely used. The choice of ligand is crucial to modulate the electronic and steric environment of the metal center to accommodate the electron-deficient isocyanide.[5][6]

-

Gold and Silver Catalysts: These carbophilic Lewis acids are known to activate isocyanides towards various transformations, including cycloadditions and annulations.[7][8][9][10][11] Their affinity for the isocyanide carbon can overcome the reduced nucleophilicity.

-

Copper Catalysts: Copper catalysts have also been employed in reactions involving isocyanides, including trifluoromethylalkynylation, and can be a cost-effective alternative to palladium.[12]

Troubleshooting Guide: Catalyst and Condition Optimization

This section provides a structured approach to troubleshoot and optimize reactions involving 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene.

Problem 1: Low or No Conversion in Ugi and Passerini Reactions

dot

Caption: Troubleshooting workflow for low conversion in multicomponent reactions.

-

Root Cause Analysis: The primary reason for low conversion is often the reduced nucleophilicity of the electron-deficient isocyanide. The reaction barrier for the nucleophilic attack on the carbonyl or imine intermediate is consequently higher.

-

Solutions & Protocols:

-

Employ Lewis Acid Catalysis: Lewis acids can activate the electrophilic partner, making it more susceptible to attack by the isocyanide.

-

Recommended Catalysts: Scandium triflate (Sc(OTf)₃), Titanium(IV) chloride (TiCl₄), and Zinc chloride (ZnCl₂) have been shown to be effective in promoting Ugi and Passerini reactions.[3][13]

-

Experimental Protocol (General for Lewis Acid Catalysis):

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the aldehyde/ketone (1.0 eq) and the amine (1.0 eq, for Ugi) in an anhydrous solvent (e.g., DCM or THF).

-

Cool the mixture to 0 °C and add the Lewis acid catalyst (0.1 - 0.2 eq).

-

Stir for 15-30 minutes to allow for imine formation (for Ugi).

-

Add the carboxylic acid (1.0 eq) followed by a solution of 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene (1.0-1.2 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and monitor by TLC or LC-MS.

-

-

-

Optimize Reaction Temperature and Concentration:

-

While gentle heating (40-60 °C) can sometimes overcome the activation barrier, it should be done cautiously as it may also promote isocyanide polymerization.

-

Running the reaction at a higher concentration can favor the desired multicomponent reaction over potential side reactions.

-

-

Solvent Selection:

-

For Ugi reactions, polar protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are generally preferred to facilitate imine formation and stabilize charged intermediates.[14]

-

For Passerini reactions, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically more effective.[15]

-

-

Reagent Purity: Ensure all starting materials, especially the aldehyde and amine, are pure and free of water. Aldehydes can oxidize to carboxylic acids, and water can lead to unwanted side reactions.

-

Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling/Insertion Reactions

dot

Caption: Troubleshooting workflow for low yield in palladium-catalyzed reactions.

-

Root Cause Analysis: Low yields can stem from several factors related to the electron-deficient nature of the isocyanide. Catalyst deactivation due to strong coordination, slow migratory insertion, or competing side reactions are common culprits.[16][17]

-

Solutions & Protocols:

-

Strategic Ligand Selection: The choice of ligand is critical to modulate the electronic and steric properties of the palladium center.

-

Electron-Rich, Bulky Phosphine Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) can increase the electron density on the palladium, which may facilitate the oxidative addition step and promote the desired reaction pathway.[17]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands form robust complexes with palladium and can enhance catalyst stability and activity, particularly in challenging cross-coupling reactions.

-

-

Catalyst Precursor and Loading:

-

Consider using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) that are more stable and provide a controlled generation of the active Pd(0) species.

-

If catalyst deactivation is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve the yield.

-

-

Base and Solvent Optimization:

-

The choice of base can significantly impact the reaction outcome. A screen of common bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like DBU is recommended.

-

Ensure the use of anhydrous and thoroughly degassed solvents (e.g., toluene, dioxane, THF) to prevent catalyst deactivation by oxygen or water.[16]

-

-

Reaction Monitoring and Control:

-

Carefully monitor the reaction progress by TLC or LC-MS. If the reaction stalls, it may indicate catalyst deactivation.

-

Strictly maintain an inert atmosphere throughout the reaction.

-

-

Data Summary: Catalyst Performance in Related Systems

While specific data for 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene is limited, the following table summarizes catalyst performance for reactions involving electronically similar aryl isocyanides. This can serve as a starting point for your catalyst screening.

| Reaction Type | Isocyanide Type | Catalyst System | Key Observations | Reference |

| Ugi Reaction | Electron-deficient aryl | Sc(OTf)₃ (10 mol%) | Effective for promoting the reaction of less nucleophilic isocyanides. | [13] |

| Passerini Reaction | General | Cu(II)-pybox complex | Catalytic asymmetric variant, effective for substrates capable of bidentate coordination. | [3] |

| Palladium-catalyzed Insertion | Electron-deficient aryl | Pd(OAc)₂ / dppf | Lower yields observed compared to electron-rich or aliphatic isocyanides. | [5] |

| Gold-catalyzed Cycloaddition | General | AuCl(IPr) / AgSbF₆ | Efficient for various cycloaddition reactions. | [7][8][9] |

Conclusion

Successfully employing 1-(isocyanomethyl)-3-(trifluoromethoxy)benzene in organic synthesis requires a nuanced approach to catalyst selection and reaction optimization. The strong electron-withdrawing nature of the trifluoromethoxy group necessitates careful consideration of the reaction mechanism and potential challenges. For multicomponent reactions, leveraging Lewis acid catalysis to activate the electrophilic partner is a key strategy. In palladium-catalyzed transformations, the judicious choice of electron-rich and sterically demanding ligands is paramount to ensure catalyst stability and promote efficient turnover. By systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome the inherent challenges posed by this valuable, yet demanding, building block and unlock its potential in the synthesis of novel molecules for drug discovery and materials science.

References

-

Dömling, A. Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 2006 , 106 (1), 17-89. [Link]

-

Wessjohann, L. A.; Rivera, D. G.; Vercillo, O. E. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 2020 , 25 (23), 5750. [Link]

-

García, P.; Malacria, M.; Gandon, V.; Aubert, C.; Fensterbank, L. Silver- and gold-catalyzed divergent cascade cycloisomerization/[3 + 2] versus [2 + 2 + 1] cycloaddition towards a stereoselective access to heterohexacyclic derivatives. Chemical Science, 2015 , 6 (12), 7048-7053. [Link]

-

El Kaim, L.; Grimaud, L.; Oble, J. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 2015 , 21 (1), 13. [Link]

-

Lei, J.; Wu, X.; Zhu, Q. Copper-Catalyzed Trifluoromethylalkynylation of Isocyanides. Organic Letters, 2015 , 17 (10), 2354-2357. [Link]

-

Ruijter, E.; Orru, R. V. A. Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules, 2020 , 25 (21), 4906. [Link]

-

Wolfe, J. P. Facile synthesis of sterically hindered and electron-deficient secondary amides from isocyanates. Angewandte Chemie International Edition, 2012 , 51 (41), 10436-10438. [Link]

-

Gorin, D. J.; Toste, F. D. Silver and gold-catalyzed multicomponent reactions. Beilstein Journal of Organic Chemistry, 2014 , 10, 493-511. [Link]

-

Michelet, V.; Toullec, P. Y.; Genêt, J. P. Silver- and gold-catalyzed divergent cascade cycloisomerization/[3 + 2] versus [2 + 2 + 1] cycloaddition towards a stereoselective access to heterohexacyclic derivatives. Chemical Science, 2015 , 6(12), 7048-7053. [Link]

-

Sammakia, T. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 2025 , 30(14), 1-25. [Link]

-

Zhu, J. An acid-catalyzed 1,4-addition isocyanide-based multicomponent reaction in neat water. Green Chemistry, 2017 , 19(1), 224-228. [Link]

-

Michelet, V. et al. Silver- and gold-catalyzed divergent cascade cycloisomerization/[3 + 2] versus [2 + 2 + 1] cycloaddition towards a stereoselective access to heterohexacyclic derivatives. Chemical Science, 2015 , 6, 7048-7053. [Link]

-

Orru, R. V. A. et al. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 2014 , 10, 545-587. [Link]

-

Oh, K. Ag2CO3‐Catalyzed reaction of α‐trifluoromethylated isocyanides 281 with o‐acylaryl isocyanides 282. ResearchGate, 2021 . [Link]

-

Nenajdenko, V. Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH, 2012 . [Link]

-

Amphoteros. Isocyanides and Lewis acids (and a tribute to Paul Gassman). amphoteros, 2015 . [Link]

-

Oakwood Chemical. Advances in the Development of Trifluoromethoxylation Reagents. [Link]

-

Dömling, A. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 2015 , 21(1), 13. [Link]

-

Ferreira, V. F. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025 , 30(9), 3009. [Link]

-

Barreto, A. S.; Vercillo, O. E.; Andrade, C. K. Passerini reaction.docx. [Link]

-

Hu, J. et al. Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 2016 , 55(8), 2743-2747. [Link]

-

Banfi, L.; Riva, R. The Passerini Reaction. Organic Reactions, 2005 . [Link]

-

El-Faham, A.; El-Sayed, N. S. Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 2023 , 28(4), 1636. [Link]

-

Zhu, J. et al. Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. Nature Communications, 2021 , 12(1), 443. [Link]

-

Sisko, J. The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign, 2007 . [Link]

-

Gandon, V. et al. Tandem gold/silver-catalyzed cycloaddition/hydroarylation of 7-aryl-1,6-enynes to form 6,6-diarylbicyclo[3.2.0]heptanes. Chemistry – A European Journal, 2015 , 21(18), 6738-6741. [Link]

-

Kalsi, D. Palladium-Mediated Insertive Behavior. Chemical & Engineering News, 2010 . [Link]

-

Ruijter, E.; Orru, R. V. A. Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules, 2020 , 25(21), 4906. [Link]

-

Dömling, A. Ugi Multicomponent Reaction. Organic Syntheses, 2017 , 94, 54-66. [Link]

-

Buchwald, S. L. et al. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 2018 , 140(13), 4721-4725. [Link]

-

Giustiniano, M. et al. Visible-Light Photocatalytic Functionalization of Isocyanides for the Synthesis of Secondary Amides and Ketene Aminals. The Journal of Organic Chemistry, 2020 , 85(20), 13037-13049. [Link]

-

Hu, J. et al. Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 2016 , 55(8), 2743-2747. [Link]

-

Yagupolskii, Y. L. et al. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Symmetry, 2021 , 13(7), 1256. [Link]

-

Zhu, J. Palladium‐catalyzed triple isocyanide insertion with 249. ResearchGate, 2021 . [Link]

-

Daugulis, O. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry, 2013 , 78(9), 4165-4175. [Link]

-

Gouverneur, V. C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journal of Organic Chemistry, 2022 , 18, 293-306. [Link]

-

Li, Z. et al. Visible Light‐Promoted Three‐Component Reaction for the Synthesis of Fluoroalkyl‐Substituted Amides from Isocyanides. Chemistry – An Asian Journal, 2020 , 15(21), 3563-3567. [Link]

-

Nicewicz, D. A. Radical Fluoroalkylation Reactions. ACS Catalysis, 2018 , 8(7), 6805-6819. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amphoteros.com [amphoteros.com]

- 5. Recent Advances in Palladium-Catalyzed Isocyanide Insertions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Silver- and gold-catalyzed divergent cascade cycloisomerization/[3 + 2] versus [2 + 2 + 1] cycloaddition towards a stereoselective access to heterohexacyclic derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. BJOC - Silver and gold-catalyzed multicomponent reactions [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Silver- and gold-catalyzed divergent cascade cycloisomerization/[3 + 2] versus [2 + 2 + 1] cycloaddition towards a stereoselective access to heterohexacyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tandem gold/silver-catalyzed cycloaddition/hydroarylation of 7-aryl-1,6-enynes to form 6,6-diarylbicyclo[3.2.0]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 15. DSpace [open.bu.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

HPLC analysis of reaction mixtures containing "1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene"

The user is asking for a guide on HPLC analysis of a specific compound, "1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene". My initial search was for the broader class of "aromatic isocyanates". While isocyanates and isocyanides (or isonitriles) are related, they are distinct functional groups (-N=C=O vs. -N≡C). The target molecule contains an isocyanide group. Therefore, I need to correct my search strategy to focus on "isocyanides" or "isonitriles", not "isocyanates". The information on trifluoromethoxybenzene is still relevant. The general principles of HPLC method development for aromatic compounds will also be useful. I will adjust my subsequent steps to specifically address the analysis of an aromatic isocyanide. I will need to find information on the stability of isocyanides under typical HPLC conditions, as this is a critical factor for successful analysis. The context of its use in reactions like the Ugi reaction is also important, as this dictates the types of impurities and byproducts that might be present in the reaction mixture.## A Senior Scientist's Guide to HPLC Analysis of Reaction Mixtures Containing 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene

For researchers, medicinal chemists, and drug development professionals, the accurate monitoring of chemical reactions is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for reaction mixtures containing the versatile but reactive building block, 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene . This compound, featuring a reactive isocyanide (-N≡C) moiety and a lipophilic trifluoromethoxy (-OCF₃) group, is a valuable component in multicomponent reactions like the Ugi and Passerini reactions, which are cornerstones of modern combinatorial chemistry and drug discovery.[1][2]

The analytical challenge lies in the inherent reactivity of the isocyanide group, which can be susceptible to hydrolysis and other side reactions under various conditions. This guide moves beyond a simple recitation of methods to explain the rationale behind methodological choices, ensuring robust, reproducible, and accurate analytical outcomes.

Part 1: Foundational Principles for Method Development

Before comparing specific HPLC methods, it is crucial to understand the physicochemical properties of the analyte and the primary analytical challenges.

Analyte Properties & Inherent Challenges

1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene possesses a unique combination of features that dictate the analytical strategy:

-

Aromatic Core & -OCF₃ Group: The benzene ring and the highly lipophilic trifluoromethoxy group suggest strong retention in Reversed-Phase (RP) HPLC. The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance metabolic stability and cell permeability in drug candidates.[3]

-

Isocyanide (-N≡C) Functionality: This group is the primary site of reactivity and the main source of analytical difficulty. Isocyanides can be sensitive to acidic conditions, potentially hydrolyzing to the corresponding formamide. This instability necessitates careful control over mobile phase pH.

-

UV Chromophore: The aromatic ring provides a strong chromophore, making UV detection a straightforward and effective choice for quantification. Maximum absorbance is typically expected in the 254-270 nm range.

The primary goal of any HPLC method for this compound is to resolve the starting material from reactants, intermediates, final products (e.g., Ugi adducts), and potential byproducts, most notably the formamide hydrolysis product.

Part 2: Comparative Analysis of HPLC Methodologies

The most effective approach for analyzing this compound and its reaction mixtures is Reversed-Phase HPLC. Here, we compare a standard HPLC approach with a high-resolution UHPLC alternative, providing the context for choosing the optimal method for your specific needs.

Method A: Robust Screening with Conventional RP-HPLC

This method is the workhorse for routine reaction monitoring, offering reliability and accessibility.

Column Selection Rationale: A standard C18 column is the first choice due to the non-polar nature of the analyte. However, a Phenyl-Hexyl phase can offer alternative selectivity (π-π interactions) for aromatic compounds, which can be advantageous in resolving complex mixtures.[4] Using methanol as the organic modifier with a phenyl-hexyl column can enhance these unique pi-pi interactions.[4]

Mobile Phase Rationale: A gradient of acetonitrile or methanol with buffered water is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. The critical component is the buffer. To mitigate the risk of isocyanide hydrolysis, a neutral or near-neutral pH buffer, such as ammonium formate or ammonium acetate (pH 6-7), is strongly recommended. Strongly acidic modifiers like trifluoroacetic acid (TFA) should be used with caution and only after stability has been confirmed, as they can accelerate degradation.[4][5]

Experimental Protocol: Method A

| Parameter | Condition |

| System | Standard HPLC System with UV/PDA Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 5 µL |

| Sample Diluent | Acetonitrile/Water (50:50) |

Method B: High-Throughput/High-Resolution Analysis with UHPLC

For applications requiring faster analysis times and superior resolution, such as high-throughput screening or impurity profiling, Ultra-High-Performance Liquid Chromatography (UHPLC) is the superior choice.

System Rationale: UHPLC systems operate at higher pressures and utilize columns packed with sub-2 µm particles. This results in significantly sharper peaks, better resolution, and analysis times that are often 5-10 times shorter than conventional HPLC.

Column & Mobile Phase Rationale: The principles of stationary and mobile phase selection remain the same as for HPLC, but are adapted for the UHPLC format (e.g., 2.1 mm internal diameter columns). The faster analysis times also mean less time for on-column degradation of sensitive analytes.

Experimental Protocol: Method B

| Parameter | Condition |

| System | UHPLC System with UV/PDA Detector |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 3 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temp. | 40 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 1 µL |

| Sample Diluent | Acetonitrile/Water (50:50) |

Performance Comparison: HPLC vs. UHPLC

| Metric | Method A (HPLC) | Method B (UHPLC) | Advantage of UHPLC |

| Analysis Time | ~20 min (including re-equilibration) | ~5 min (including re-equilibration) | ~4x Faster Throughput |

| Peak Width (Typical) | 0.2 - 0.4 min | 0.04 - 0.08 min | Sharper Peaks, Higher Sensitivity |

| Resolution (Rs) | Good | Excellent | Superior separation of closely eluting impurities |

| Solvent Consumption | ~20 mL per run | ~3 mL per run | Reduced cost and environmental impact |

| System Pressure | 50 - 150 bar | 400 - 800 bar | Requires specialized UHPLC instrumentation |

Part 3: Workflow, Challenges, and Data Interpretation

A successful analysis involves more than just the chromatographic run; it encompasses sample preparation, potential derivatization strategies, and correct data interpretation.

Analytical Workflow & Decision Making

The following workflow outlines the logical steps from receiving a reaction mixture to obtaining a validated analytical result.

Addressing Specific Challenges

-

Peak Tailing: Basic analytes can interact with residual silanols on the silica surface, causing peak tailing.[4] Maintaining a neutral pH with a buffer helps minimize this effect.

-

Co-elution: In complex reaction mixtures, such as those from Ugi reactions, the product can be structurally similar to intermediates. Gradient elution is essential to ensure adequate separation.[6] If co-elution persists, switching to an orthogonal stationary phase (like Phenyl-Hexyl) or adjusting the mobile phase pH (if analyte stability permits) are the next logical steps.

-

Analyte Instability: If degradation is observed even with neutral buffers, derivatization may be necessary. While direct analysis is preferable, isocyanides can be derivatized to more stable products for quantification, although this adds complexity to the workflow.[7][8] This is often a last resort but is a common strategy for analyzing highly reactive isocyanates in environmental samples.[9][10]

Conclusion

The successful HPLC analysis of reaction mixtures containing 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene hinges on controlling the reactivity of the isocyanide functional group while leveraging the chromatographic properties imparted by its aromatic and fluorinated core. For routine analysis, a robust, buffered reversed-phase HPLC method on a C18 column provides reliable data. For applications demanding higher throughput and superior resolution for impurity profiling, a transition to a UHPLC method is highly advantageous. By understanding the chemical principles outlined in this guide and applying the systematic workflow, researchers can develop and implement self-validating, accurate, and efficient analytical methods to accelerate their research and development efforts.

References

-

Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection. PubMed. Available at: [Link]

-

From Ugi Multicomponent Reaction to Linkers for Bioconjugation. ACS Omega. Available at: [Link]

-

From Ugi Multicomponent Reaction to Linkers for Bioconjugation. PMC. Available at: [Link]

-

Isocyanate Measurement Methods - ISO Standardization. ASTM International. Available at: [Link]

-

1-Isocyanato-3-(trifluoromethoxy)benzene. PubChem. Available at: [Link]

-

A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Available at: [Link]

-

Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. State of New Jersey, Department of Environmental Protection. Available at: [Link]

-

Determination of Isocyanates in Workplace Atmosphere by HPLC. ResearchGate. Available at: [Link]

-

Analysis of laminates - Determination of isocyanate residues and primary aromatic amine migration. ResearchGate. Available at: [Link]

-

EPA ILM05.3 Cyanide: Analytical Methods for Total Cyanide Analysis. US EPA. Available at: [Link]

-

1-Isocyanato-3-methoxy-5-(trifluoromethyl)benzene. Chemsrc. Available at: [Link]

-

Benzene, 1-isocyanato-3-(trifluoromethyl)-. NIST WebBook. Available at: [Link]

-

Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry. Available at: [Link]

-

Benzene, 1-isocyanato-3-(trifluoromethyl)-. NIST WebBook. Available at: [Link]

-

From Ugi Multicomponent Reaction to Linkers for Bioconjugation. ResearchGate. Available at: [Link]

-

A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. PubMed. Available at: [Link]

-

1-(isocyanatomethyl)-3-(trifluoromethyl)benzene. PubChemLite. Available at: [Link]

-

New HPLC stationary phases prepared by ugi multicomponent synthesis. Chromatography Conferences. Available at: [Link]

-

Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. PubMed. Available at: [Link]

-

Chemical stability of Reversed Phase HPLC silica under NaOH regeneration conditions. YMC. Available at: [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]

-

Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. Chemical Science (RSC Publishing). Available at: [Link]

-

Chemical stability of reversed phase high performance liquid chromatography silica under sodium hydroxide regeneration conditions. PubMed. Available at: [Link]

-

Rapid Dehydroxytrifluoromethoxylation of Alcohols. Cell Press. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

-

Gradient HPLC for Reversed-Phase Separations. LCGC International. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. From Ugi Multicomponent Reaction to Linkers for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. dl.astm.org [dl.astm.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene

The core principle of this guide is risk mitigation through chemical neutralization prior to disposal. Isocyanates are a class of highly reactive compounds, and their safe management hinges on understanding their chemical properties.[1] The procedures herein are designed to be a self-validating system, where the rationale behind each step is clearly explained to foster a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment

Before handling or disposing of 1-(Isocyanomethyl)-3-(trifluoromethoxy)benzene, a thorough understanding of its potential hazards is critical. The molecule's risk profile is dominated by the isocyanomethyl group and the trifluoromethoxybenzene moiety. Isocyanates are known for their high reactivity, particularly with nucleophiles like water and alcohols, and for their toxicity.[1] Fluorinated benzenes can be persistent and toxic to aquatic life.[2]

Table 1: Summary of Key Hazards for Structurally Related Isocyanates and Fluorinated Compounds

| Hazard Category | Description | Common GHS Hazard Statements | Key References |

|---|---|---|---|

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. Can be fatal if inhaled.[2][3] | H302, H312, H332, H330 | [2][3][4] |

| Reactivity | Reacts with water, alcohols, amines, and strong bases. Reaction with water can produce carbon dioxide, leading to pressure buildup in sealed containers.[2][5] | - | [2][5] |

| Skin & Eye Damage | Causes skin irritation and serious eye damage.[2][6] | H315, H318, H319 | [2][6] |

| Respiratory Hazard | May cause respiratory irritation.[2] Critically, may cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitization).[2] | H335, H334 | [2] |